Dodecyl 2-hydroxybenzoate

Übersicht

Beschreibung

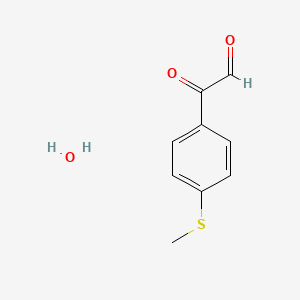

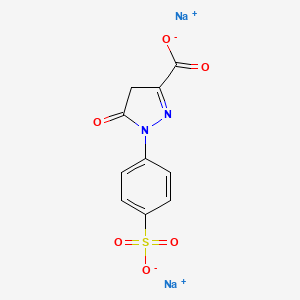

Dodecyl 2-hydroxybenzoate, also known as Dodecyl p-hydroxybenzoate or Dodecyl salicylate, is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . This compound is also known by other names such as n-Dodecyl 4-hydroxybenzoate, Benzoic acid, 4-hydroxy-, dodecyl ester, and Benzoic acid, p-hydroxy-, dodecyl ester .

Synthesis Analysis

The synthesis of Dodecyl 2-hydroxybenzoate or similar compounds has been discussed in several studies . For instance, one study discussed the synthesis, structural analysis, and second-order hyperpolarizability of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal . Another study reported the synthesis, structural characterization, and catalytic epoxidation potential of two oxodiperoxo complexes .

Molecular Structure Analysis

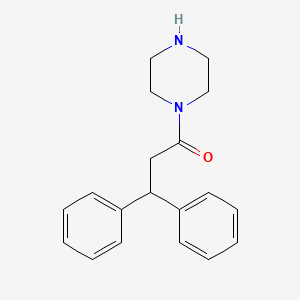

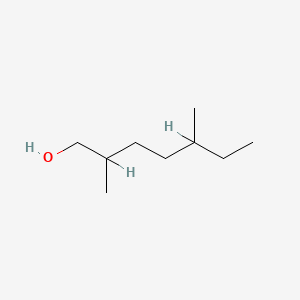

The molecular structure of Dodecyl 2-hydroxybenzoate consists of 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The structure also includes a hydroxyl group and a carboxylate group .

Chemical Reactions Analysis

The chemical reactions involving Dodecyl 2-hydroxybenzoate or similar compounds have been studied in the literature . For example, one study investigated the strength of the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates .

Physical And Chemical Properties Analysis

Dodecyl 2-hydroxybenzoate has a molecular weight of 306.44 and is insoluble in water at 25 ºC . Its density is approximately 0.997 g/cm3 at 20 ºC .

Wissenschaftliche Forschungsanwendungen

Application in Soybean Lipoxygenase Inhibition

Scientific Field

Biochemistry

Summary of Application

Dodecyl 2-hydroxybenzoate may have potential applications in the inhibition of soybean lipoxygenase, an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids to produce hydroperoxides . This process is suggested to be involved in the early event of atherosclerosis by inducing plasma low-density lipoprotein (LDL) oxidation .

Methods of Application

The compound could potentially act as a lipoxygenase inhibitor by chelating the iron of the active site of the enzyme and/or by reducing the ferric form of the enzyme to an inactive ferrous form .

Results or Outcomes

While specific results for Dodecyl 2-hydroxybenzoate were not found, similar compounds, such as 5-pentadeca(en)yl salicylic acids (commonly known as anacardic acids), have been reported to inhibit the linoleic acid peroxidation catalyzed by soybean lipoxygenase-1 . This inhibition comes from chelating the iron of the active site of the enzyme but not by reducing the ferric form of the enzyme to an inactive ferrous form .

Controlled-Release Formulations in Agriculture

Scientific Field

Agricultural Science

Summary of Application

Dodecyl acetate (DDA), a compound similar to Dodecyl 2-hydroxybenzoate, has been incorporated into alginate-based granules to obtain controlled-release formulations (CRFs) . These CRFs have potential applications in agricultural biological control programs .

Methods of Application

The DDA is incorporated into alginate-based granules. The effect of adding bentonite to the basic alginate-hydrogel formulation is studied, as well as the encapsulation efficiency on the release rate of DDA in laboratory and field experiments .

Results or Outcomes

Preliminary volatilization experiments found a linear relationship between the DDA release percentage and the amount of bentonite present in the alginate CRFs . Laboratory kinetic volatilization experiments showed that the selected alginate-bentonite formulation exhibited a prolonged DDA release profile . Field volatilization experiments showed a steady release of DDA over time from the alginate-based hydrogels tested .

Safety And Hazards

Eigenschaften

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 2-hydroxybenzoate | |

CAS RN |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)

![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)